(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-17(12-21-25(14)15-6-3-2-4-7-15)20(26)23-10-11-24-19(13-23)16-8-5-9-18(16)22-24/h2-4,6-7,12H,5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKWYMXPCKPGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN4C(=C5CCCC5=N4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. For instance, the synthesis may begin with 5-methyl-1-phenyl-1H-pyrazole , which can be functionalized through various chemical transformations to yield the target compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown efficacy against various bacterial strains. A study reported that certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The target compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that related compounds can reduce inflammation markers significantly in LPS-stimulated macrophages .
Anticancer Properties
The anticancer activity of pyrazole derivatives is another area of interest. Compounds with similar structures have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), showing IC50 values in the micromolar range. For example, one study reported IC50 values between 10 to 30 µM for related pyrazolo compounds against different cancer cell lines .
Case Studies
Several case studies provide insights into the biological activities of pyrazole derivatives:
- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against E. coli and S. aureus. The results indicated that some derivatives had potent activity with MIC values lower than standard antibiotics .
- Anti-inflammatory Mechanisms : In a study assessing the anti-inflammatory effects of pyrazole-based compounds, it was found that these compounds significantly inhibited the NF-kB pathway, leading to decreased production of inflammatory mediators .
- Anticancer Activity : A recent investigation involved testing a series of pyrazolo compounds against various cancer cell lines. The results showed promising anticancer activity with some compounds inducing apoptosis in cancer cells through caspase activation pathways .
Data Tables
| Biological Activity | Compound Structure | IC50/ MIC Values |
|---|---|---|
| Antimicrobial | Pyrazole Derivative | 0.5 - 16 µg/mL |
| Anti-inflammatory | Pyrazole Derivative | IC50 ~ 10 µM |
| Anticancer | Pyrazole Derivative | IC50 ~ 10 - 30 µM |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences and Implications
| Compound Name | Core Structure | Key Substituents | Structural Implications |
|---|---|---|---|
| Target Compound | Pyrazole + cyclopenta-pyrazolo-pyrazine | 5-methyl, 1-phenyl | Enhanced rigidity; potential for selective target binding due to bicyclic system |
| (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-methanone (10a) | Triazole + pyrazolo-triazine | p-Tolyl, phenyl triazine | Triazine may increase π-π stacking; triazole introduces additional hydrogen-bonding sites |
| (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazole + pyrazolo-pyrimidine | 3,5-dimethyl, phenylamino pyrimidine | Pyrimidine’s planar structure favors kinase inhibition; amino group enhances solubility |
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Dihydropyrazole + pyrazole-pyridine | Diphenylpyrazole, pyridine | Dihydropyrazole increases conformational flexibility; pyridine improves bioavailability |
Key Observations :
Key Observations :
- Diazotization and cyclocondensation are common for pyrazole-containing methanones, but yields and scalability depend on substituent compatibility .
- The target compound’s synthesis may require specialized conditions for bicyclic system formation, increasing complexity compared to monocyclic analogues.
Bioactivity and Target Profiles
Table 3: Inferred Bioactivity Based on Structural Clustering ()
Key Observations :
- The target compound’s bicyclic system may confer selectivity for kinases requiring bulky or rigid binding pockets.
- Pyrimidine and triazine analogues show broader anticancer activity due to their planar structures’ compatibility with DNA intercalation .
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: How is the compound structurally characterized?
Methodological Answer:
- Spectroscopy : IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (pyrazole protons at δ 6.5–8.0 ppm; cyclopenta protons at δ 2.5–4.0 ppm).
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups).
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content).
Advanced: How to resolve contradictions in reaction yields during synthesis?
Methodological Answer:
- Parameter Optimization : Adjust reaction time, temperature, or stoichiometry. For example, extending reflux time from 7 to 10 hr improved yields in analogous pyrazole syntheses.
- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., unreacted hydrazides).
- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
Advanced: What computational approaches model this compound’s interactions?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry.
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock. Focus on the methanone group’s hydrogen-bonding potential.
Basic: What analytical methods ensure purity?
Methodological Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane).
- Thermal Analysis : DSC to detect polymorphic transitions.
- Spectrophotometry : UV-Vis (λmax ~250–300 nm for aromatic systems).
Advanced: What mechanistic insights explain cyclization reactions?
Methodological Answer:
- Intermediate Trapping : Use stopped-flow NMR to detect transient species (e.g., enolates).
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps.
- Isotopic Labeling : ¹⁵N-labeled hydrazines trace nitrogen incorporation into the pyrazine ring.
Basic: How is biological activity assessed?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against targets (e.g., kinases) using fluorogenic substrates.
- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (COX-2 inhibition).
Advanced: How to address polymorphism in crystallographic studies?
Methodological Answer:
- Solvent Screening : Recrystallize from DMF/ethanol or acetone/water to isolate polymorphs.
- Thermal Analysis : DSC/TGA to map phase transitions.
- Synchrotron XRD : High-resolution data collection for precise lattice parameter determination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
